Methyl (4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamate
Description
Methyl (4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamate is a sulfonylcarbamate derivative featuring a 4-methylpiperazine sulfonyl group attached to a phenyl ring, with a methyl carbamate moiety at the para position.
Properties
IUPAC Name |
methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-15-7-9-16(10-8-15)21(18,19)12-5-3-11(4-6-12)14-13(17)20-2/h3-6H,7-10H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHABSHMJVJUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamate typically involves the reaction of 4-((4-methylpiperazin-1-yl)sulfonyl)aniline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Scientific Research Applications of Methyl (4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamate
This compound is a chemical compound with the molecular formula C13H19N3O4S. It is characterized by a unique structure featuring a piperazine ring, a sulfonyl group, and a carbamate ester. This compound has garnered interest in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry.
Applications
- Chemistry this compound serves as an intermediate in synthesizing more complex molecules.
- Biology It is studied for its potential as an enzyme inhibitor. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects.
- Medicine Researches have investigated this compound for potential therapeutic effects, including anti-inflammatory and anticancer properties.
- Industry It is utilized in developing new materials and chemical processes.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation Oxidation can occur using oxidizing agents like hydrogen peroxide or potassium permanganate. Major product formed are sulfonic acid derivatives.
- Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Amine derivatives are the major products in reduction.
- Substitution The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles. Formation of substituted carbamates can occur during the reaction.
Mechanism of Action
The mechanism of action of Methyl (4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (Compound 15)
- Structure : Features a pyridine core with a 4-phenylpiperazine sulfonamide and a phenylcarbamoyl group.
- Key Differences: Replacement of the phenyl ring in the target compound with a pyridine heterocycle may alter electronic properties and binding affinity. The phenylcarbamoyl group (vs.
- Activity : Synthesized as part of a sulfonamide series with unconfirmed biological activity, though piperazine sulfonamides are often explored for CNS or antimicrobial applications .
4-(4-Methylphenylsulfonyl)piperazin-1-ium Trifluoroacetate
- Structure : Contains a 4-methylphenylsulfonyl-piperazine core but lacks the carbamate group.
- The trifluoroacetate counterion may enhance crystallinity but introduces acidity.
- Activity : Piperazine sulfonamides in this class are associated with anti-inflammatory, antibacterial, and antitumor activities, suggesting the sulfonyl-piperazine motif is critical for target engagement .
Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate
- Structure : Substitutes the sulfonyl group with a methylene linker and adds a trifluoromethyl group on the phenyl ring.
- The trifluoromethyl group enhances metabolic stability and lipophilicity, which could improve bioavailability.
- Activity: No specific data are reported, but trifluoromethyl groups are common in agrochemicals and pharmaceuticals for their resistance to oxidative metabolism .
Pesticidal Carbamates (e.g., Benomyl, Carbendazim)
- Key Differences: Benzimidazole cores disrupt microtubule assembly in fungi, whereas sulfonylpiperazine carbamates may act through distinct mechanisms.
Data Table: Structural and Functional Comparison
Research Implications and Limitations
- Structural Insights : The sulfonyl-piperazine-carbamate scaffold offers modularity for optimizing solubility, target affinity, and metabolic stability. For example, replacing the sulfonyl group with a methylene linker (as in ) increases hydrophobicity, while trifluoromethylation enhances resistance to degradation.
- Data Gaps : Critical physicochemical properties (e.g., melting point, logP) and specific biological data for the target compound are absent in the provided evidence, necessitating further experimental validation.
- Contradictions : While piperazine sulfonamides are broadly bioactive (e.g., ), the absence of a carbamate group in some analogs (e.g., vs. ) complicates direct mechanistic comparisons.
Biological Activity
Methyl (4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamate, with the molecular formula C13H19N3O4S, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring , a sulfonyl group , and a carbamate ester , contributing to its unique properties. Its synthesis typically involves the reaction of 4-((4-methylpiperazin-1-yl)sulfonyl)aniline with methyl chloroformate in the presence of a base like triethylamine, followed by purification methods such as recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been studied for its potential as an enzyme inhibitor , where it binds to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as:
- Anti-inflammatory effects : By inhibiting enzymes involved in inflammatory pathways.
- Anticancer properties : Slowing down cancer cell growth through enzyme inhibition.
In Vitro Studies
Several studies have investigated the compound's biological activities:
- Enzyme Inhibition : Research indicates that this compound exhibits significant inhibitory activity against various enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. This inhibition was confirmed through enzymatic assays and cell-based studies .
- Anticancer Activity : In cell line studies, the compound demonstrated reduced proliferation rates in cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in malignant cells.
- Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in breast and colon cancer models, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory effects of the compound in an animal model of arthritis. This compound was administered to arthritic rats, resulting in decreased swelling and pain scores compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated animals .
Summary of Biological Activities
Q & A
Q. What are the key steps in synthesizing Methyl (4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamate, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves two critical steps: (1) sulfonylation of the phenyl ring and (2) carbamate formation.
- Sulfonylation: React 4-aminophenyl derivatives with a sulfonyl chloride (e.g., 4-methylpiperazinyl sulfonyl chloride) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane. Optimization includes controlling temperature (0–5°C for exothermic reactions) and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to minimize side products .
- Carbamate Formation: Treat the sulfonamide intermediate with methyl chloroformate in the presence of a base (e.g., pyridine). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LCMS): Confirms molecular weight (e.g., [M+H] peak) and purity. Use reverse-phase C18 columns with methanol/water gradients (65:35 v/v) buffered with sodium acetate (pH 4.6) .
- Nuclear Magnetic Resonance (NMR): H NMR identifies proton environments (e.g., methylpiperazine CH at δ 2.2–2.5 ppm, sulfonyl aromatic protons at δ 7.8–8.1 ppm). C NMR confirms carbamate carbonyl (δ 155–160 ppm) and sulfonamide connectivity .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>97%) using Chromolith® columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve conflicting biological activity data across different assay platforms for piperazine-sulfonamide derivatives?
Methodological Answer:
- Assay Validation: Include positive controls (e.g., known enzyme inhibitors) and replicate experiments to assess intra- and inter-assay variability. For example, discrepancies in IC values for WDR5 degraders may arise from differences in cell permeability or protein binding .
- Orthogonal Assays: Cross-validate results using fluorescence polarization (binding affinity) and cellular thermal shift assays (target engagement) .
- Data Normalization: Account for solvent effects (e.g., DMSO tolerance <1% v/v) and adjust for compound stability under assay conditions (pH, temperature) .
Q. What strategies improve the aqueous solubility of this compound for in vivo studies?
Methodological Answer:
- Salt Formation: Convert the free base to a dihydrochloride salt (e.g., via HCl gas in ethanol), enhancing solubility by >10-fold in aqueous buffers (pH 4–6) .
- Co-Solvent Systems: Use 10–20% PEG-400 or cyclodextrin complexes to maintain solubility without precipitation in PBS .
- Prodrug Approach: Introduce ionizable groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo to release the active compound .
Q. How does the sulfonylpiperazine moiety influence the compound’s interaction with biological targets?
Methodological Answer:
- Structural-Activity Relationship (SAR): The sulfonyl group enhances hydrogen bonding with catalytic lysine residues (e.g., in WDR5), while the methylpiperazine moiety improves solubility and modulates logP for membrane permeability .
- Crystallographic Evidence: X-ray structures of related compounds (e.g., 4-(4-methylphenylsulfonyl)piperazin-1-ium trifluoroacetate) reveal key interactions: sulfonyl oxygen with Arg residues and piperazine nitrogen with hydrophobic pockets .
Q. How can researchers address discrepancies in NMR data interpretation for structurally complex analogs?
Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the carbamate carbonyl (δ 155 ppm) and adjacent aromatic protons confirm regiochemistry .
- Dynamic NMR: Analyze temperature-dependent spectra to detect rotational barriers in sulfonamide groups (e.g., coalescence temperature studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
